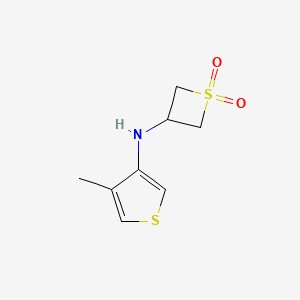
(S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiophene ring substituted with an amino acid side chain, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and a suitable amino acid derivative.
Coupling Reaction: The amino acid derivative is coupled with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino acid side chain allows it to interact with enzymes and receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the amino acid side chain, making it less versatile in biological applications.
5-(2-Aminoethyl)thiophene-2-carboxylic acid: Similar structure but lacks the carboxylic acid group on the side chain.
2-Amino-3-(thiophen-2-yl)propanoic acid: Different substitution pattern on the thiophene ring.
Uniqueness
(S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and an amino acid side chain, providing a versatile scaffold for various chemical and biological applications. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
5-[(2S)-2-amino-2-carboxyethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c9-5(7(10)11)3-4-1-2-6(14-4)8(12)13/h1-2,5H,3,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
Clave InChI |
JDKDRHPSPNVKHX-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(SC(=C1)C(=O)O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(SC(=C1)C(=O)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)


![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)




![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)




